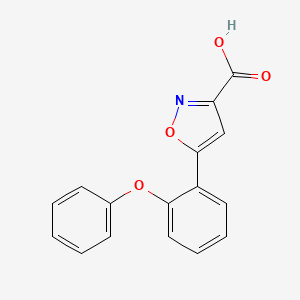
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) under moderate conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the reaction between substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro compounds to amines.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Copper (I) chloride (CuCl) as a catalyst.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid: Another isoxazole derivative with similar biological activities.
5-(4-Methylphenyl)isoxazole-3-carboxylic acid: Known for its antimicrobial properties.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: Exhibits potent anticancer activity.
Uniqueness
5-(2-Phenoxyphenyl)isoxazole-3-carboxylic acid stands out due to its unique phenoxyphenyl substitution, which enhances its binding affinity and selectivity towards specific biological targets . This makes it a promising candidate for further drug development and therapeutic applications.
Eigenschaften
Molekularformel |
C16H11NO4 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
5-(2-phenoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO4/c18-16(19)13-10-15(21-17-13)12-8-4-5-9-14(12)20-11-6-2-1-3-7-11/h1-10H,(H,18,19) |
InChI-Schlüssel |
YGZCRNIATZPTCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=NO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















